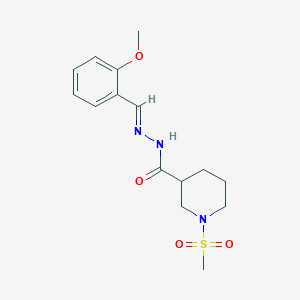
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CMPF, is a synthetic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CMPF has been widely used in scientific research due to its unique properties.
Wirkmechanismus
CMPF exerts its biological effects by interacting with various molecular targets, including:
1. Protein kinase C (PKC): CMPF inhibits the activity of PKC, which is involved in cell signaling, growth, and differentiation.
2. Mitochondrial complex I: CMPF inhibits the activity of complex I of the mitochondrial respiratory chain, which is involved in energy production and oxidative stress.
3. Transient receptor potential vanilloid 1 (TRPV1): CMPF activates TRPV1, which is a cation channel involved in pain perception and inflammation.
Biochemical and physiological effects:
CMPF has been shown to have various biochemical and physiological effects, including:
1. Anti-cancer effects: CMPF induces apoptosis, inhibits cell proliferation, and suppresses tumor angiogenesis in various cancer cell lines and animal models.
2. Neuroprotective effects: CMPF reduces oxidative stress and inflammation, and promotes neuronal survival in animal models of neurodegenerative diseases.
3. Metabolic effects: CMPF regulates glucose and lipid metabolism by activating AMPK and PPARα in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
CMPF has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: CMPF has high potency in inhibiting PKC and complex I activity, which makes it a useful tool for studying these molecular targets.
2. Selectivity: CMPF has high selectivity for PKC and complex I, which reduces the risk of off-target effects.
3. Stability: CMPF is stable under normal laboratory conditions, which makes it easy to handle and store.
Limitations:
1. Solubility: CMPF has limited solubility in aqueous solutions, which may limit its use in certain experiments.
2. Toxicity: CMPF has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
3. Specificity: CMPF may not be specific for all isoforms of PKC or complex I, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CMPF, including:
1. Development of analogs: The synthesis of analogs of CMPF with improved potency, selectivity, and solubility may lead to the discovery of new molecular targets and therapeutic applications.
2. Mechanistic studies: Further studies on the mechanisms of action of CMPF may reveal new signaling pathways and molecular targets that are involved in cancer, neurodegenerative diseases, and metabolic disorders.
3. Clinical trials: The evaluation of the safety and efficacy of CMPF in clinical trials may lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion:
CMPF is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have anti-cancer, neuroprotective, and metabolic effects, and acts by interacting with various molecular targets. CMPF has several advantages and limitations for lab experiments, and there are several future directions for its research. The continued study of CMPF may lead to the discovery of new molecular targets and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CMPF has been used in various scientific research studies, including:
1. Cancer research: CMPF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
2. Neurological research: CMPF has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It acts by reducing oxidative stress and inflammation, and by promoting neuronal survival.
3. Metabolic research: CMPF has been shown to regulate glucose and lipid metabolism in animal models of diabetes and obesity. It acts by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are key regulators of energy homeostasis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c1-5-2-3-6(4-7(5)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJCQTWRIFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)
![3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4753980.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4753996.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)

